molecular formula C11H10Cl2O2 B12898741 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride CAS No. 189308-64-3

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride

Cat. No.: B12898741
CAS No.: 189308-64-3
M. Wt: 245.10 g/mol
InChI Key: OJNHVYWIUHIOBS-UHFFFAOYSA-N
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Description

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonyl chloride is a chemical compound with the molecular formula C11H11ClO2. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a chloro group at the 5-position and a carbonyl chloride group at the 7-position of the benzofuran ring, along with two methyl groups at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Handling: Handling of large quantities of starting materials and reagents.

    Reactor Design: Use of industrial reactors designed for efficient mixing and heat transfer.

    Purification: Purification steps such as distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts like pyridine or triethylamine may be used to facilitate the reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, potentially disrupting cellular processes and exhibiting biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the carbonyl chloride group in 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonyl chloride makes it highly reactive and versatile for chemical synthesis. This reactivity distinguishes it from similar compounds and makes it valuable for the preparation of a wide range of derivatives.

Properties

IUPAC Name

5-chloro-2,2-dimethyl-3H-1-benzofuran-7-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c1-11(2)5-6-3-7(12)4-8(10(13)14)9(6)15-11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNHVYWIUHIOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60709380
Record name 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189308-64-3
Record name 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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